[(3-fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride
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Overview
Description
[(3-fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2FN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom at the 3-position of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoropyrrolidine. This can be achieved by fluorinating pyrrolidine using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Alkylation: The next step involves the alkylation of 3-fluoropyrrolidine with dimethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Formation of Dihydrochloride Salt: The final step is the conversion of the free base to its dihydrochloride salt by treating the compound with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of pyrrolidine, fluorinating agents, and dimethylamine are handled using automated systems to ensure precision and safety.
Continuous Flow Reactors: These reactors are often used to maintain consistent reaction conditions and improve yield.
Purification and Crystallization: The final product is purified through crystallization or recrystallization techniques to obtain high-purity dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
[(3-fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Azide or thiol-substituted pyrrolidine derivatives.
Scientific Research Applications
[(3-fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [(3-fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
[(3-fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride can be compared with other similar compounds, such as:
[(3-chloropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
[(3-bromopyrrolidin-3-yl)methyl]dimethylamine dihydrochloride: Contains a bromine atom, leading to different steric and electronic effects.
[(3-hydroxypyrrolidin-3-yl)methyl]dimethylamine dihydrochloride: Features a hydroxyl group, which can significantly alter its chemical and biological properties.
The unique presence of the fluorine atom in this compound often results in enhanced stability, lipophilicity, and bioavailability compared to its analogs.
Properties
CAS No. |
2648948-55-2 |
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Molecular Formula |
C7H17Cl2FN2 |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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